Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride
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Overview
Description
Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by its complex molecular structure, which includes a benzoate core, a piperazine ring, and a thioamide group. It is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the benzoate derivative.
Addition of the Thioamide Group: The thioamide group is added through a reaction with butanoyl isothiocyanate, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: using automated reactors.
Continuous flow synthesis:
Batch processing: for the addition of the thioamide group, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Piperazines: From substitution reactions.
Scientific Research Applications
Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate biochemical pathways, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(butanoylamino)-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-(butanoylcarbamothioylamino)-4-(piperazin-1-yl)benzoate
- Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate
Uniqueness
Methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(butanoylcarbamothioylamino)-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S.ClH/c1-4-5-16(23)20-18(26)19-14-12-13(17(24)25-3)6-7-15(14)22-10-8-21(2)9-11-22;/h6-7,12H,4-5,8-11H2,1-3H3,(H2,19,20,23,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUKEDTGKJRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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